5-Methyluridine

Catalog No.
S516300
CAS No.
1463-10-1
M.F
C10H14N2O6
M. Wt
258.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Methyluridine

CAS Number

1463-10-1

Product Name

5-Methyluridine

IUPAC Name

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione

Molecular Formula

C10H14N2O6

Molecular Weight

258.23 g/mol

InChI

InChI=1S/C10H14N2O6/c1-4-2-12(10(17)11-8(4)16)9-7(15)6(14)5(3-13)18-9/h2,5-7,9,13-15H,3H2,1H3,(H,11,16,17)/t5-,6-,7-,9-/m1/s1

InChI Key

DWRXFEITVBNRMK-JXOAFFINSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

5-Methyluridine, Ribothymidine, Thymine riboside

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O

The exact mass of the compound 5-Methyluridine is 258.0852 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Nucleosides - Pyrimidine Nucleosides - Supplementary Records. It belongs to the ontological category of methyluridine in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

5-Methyluridine (also known as ribothymidine) is a naturally occurring pyrimidine nucleoside characterized by a methyl group at the C5 position of the uracil ring attached to a ribose sugar. In procurement and material selection, it serves as a critical building block for modified RNA synthesis, antisense oligonucleotides (ASOs), and mRNA therapeutics. Its primary industrial value lies in its ability to enhance RNA duplex thermal stability, increase hydrophobicity, and modulate innate immune responses when incorporated into synthetic transcripts. Unlike standard unmodified uridine, 5-methyluridine provides a structurally rigidified conformation that is essential for specialized oligonucleotide manufacturing and epitranscriptomic research [1].

Substituting 5-methyluridine with unmodified uridine or thymidine compromises critical performance metrics in oligonucleotide and mRNA applications. Using standard uridine fails to provide the necessary C5-methyl-driven hydrophobic stacking interactions, resulting in lower RNA duplex melting temperatures (Tm) and increased susceptibility to nuclease degradation. Conversely, substituting with thymidine (which lacks the 2'-hydroxyl group on the ribose ring) fundamentally alters the sugar pucker from the RNA-native C3'-endo to the DNA-native C2'-endo conformation, disrupting A-form RNA helical structures required for RNA-targeted therapeutics. Furthermore, in mRNA vaccine development, unmodified uridine triggers strong Toll-like receptor (TLR) immune responses, whereas 5-methyluridine specifically suppresses TLR3, TLR7, and TLR8 activation, making generic substitution impossible for immunomodulatory applications [1].

Enhanced Target Affinity via Increased RNA Duplex Melting Temperature

The incorporation of 5-methyluridine into RNA oligonucleotides significantly enhances thermodynamic stability compared to unmodified uridine. The C5-methyl group increases base-stacking interactions and hydrophobicity, leading to an increase in the melting temperature (Tm) of the RNA duplex by approximately 1.0 to 1.7 °C per modification. This stabilization consistently outperforms unmodified uridine in maintaining A-form helical integrity, which is critical for target binding [1].

Evidence DimensionRNA Duplex Melting Temperature (Tm)
Target Compound Data+1.0 to +1.7 °C per modification
Comparator Or BaselineUnmodified Uridine (Baseline Tm)
Quantified Difference~1.5 °C average increase per substitution
ConditionsUV melting curve analysis of synthetic RNA duplexes

For antisense oligonucleotides (ASOs) and siRNA procurement, higher Tm directly translates to improved target binding affinity and prolonged in vivo efficacy.

Suppression of Innate Immune Recognition in Synthetic mRNA

In the development of synthetic mRNA therapeutics, unmodified uridine is highly immunogenic, triggering innate immune sensors. Replacing uridine with 5-methyluridine effectively abrogates the activation of endosomal Toll-like receptors (TLR3, TLR7, and TLR8). While 5-methyluridine activates RNA-dependent protein kinase (PKR) to a greater extent than pseudouridine, it provides a distinct, highly translatable, and low-TLR-immunogenicity profile that is essential for specific mRNA vector designs where unmodified uridine causes unacceptable inflammatory responses [1].

Evidence DimensionTLR3/7/8 Activation
Target Compound DataSuppressed TLR activation (non-immunogenic profile)
Comparator Or BaselineUnmodified Uridine (High TLR activation)
Quantified DifferenceNear-complete abrogation of TLR-mediated inflammatory cytokine release
ConditionsIn vitro and in vivo mRNA transfection assays

Enables the development of modified mRNA therapeutics and vaccines where tuned immunogenicity and specific translation profiles are required.

High Coupling Efficiency in Automated RNA Solid-Phase Synthesis

5-Methyluridine phosphoramidites (including 2'-modified derivatives like 2'-OMe-5-Me-U) exhibit excellent processability in automated solid-phase oligonucleotide synthesis. Despite the steric bulk of the C5-methyl group, extending the coupling time to 6–12 minutes with standard activators (e.g., 1H-tetrazole or 5-ethylthio-1H-tetrazole) consistently yields >98% coupling efficiency per cycle, comparable to standard unmodified RNA phosphoramidites [1].

Evidence DimensionStepwise Coupling Efficiency
Target Compound Data>98% yield per cycle (with 6-12 min coupling)
Comparator Or BaselineStandard Uridine Phosphoramidite (>98% yield with 1-3 min coupling)
Quantified DifferenceEquivalent final yield, requiring only extended coupling time
ConditionsAutomated solid-phase RNA synthesis (0.1 M amidite concentration)

Assures process chemists that scaling up 5-methyluridine-containing oligonucleotides will maintain high overall yields without requiring specialized coupling reagents.

Synthetic Versatility as a Precursor for Epitranscriptomic Analogues

5-Methyluridine is a superior starting material for the synthesis of complex epitranscriptomic building blocks, such as 5-formyluridine and 5-hydroxymethylcytidine (hm5C). Utilizing 5-methyluridine bypasses the inefficient, non-regioselective 5-position functionalization required when starting from unmodified uridine, reducing the total number of synthetic steps and significantly improving the overall yield of the final phosphoramidite monomers [1].

Evidence DimensionSynthetic Route Efficiency for hm5C/f5C
Target Compound DataDirect oxidation/functionalization of the existing C5-methyl group
Comparator Or BaselineUnmodified Uridine (Requires de novo C5-alkylation/halogenation)
Quantified DifferenceElimination of non-regioselective C5-substitution steps
ConditionsMulti-step organic synthesis of modified nucleoside phosphoramidites

Reduces synthetic steps and improves overall yield for contract manufacturing organizations (CMOs) producing complex epitranscriptomic RNA building blocks.

Antisense Oligonucleotide (ASO) and siRNA Manufacturing

Due to its ability to increase RNA duplex melting temperatures by ~1.0 to 1.7 °C per modification, 5-methyluridine is the preferred choice for synthesizing high-affinity ASOs and siRNA therapeutics. It ensures stable target binding and maintains the A-form helical structure required for efficient RNase H or RISC-mediated target cleavage, outperforming unmodified uridine [1].

Modified mRNA Vaccine Development

5-Methyluridine is utilized in the formulation of synthetic mRNA transcripts to suppress innate immune recognition. By abrogating TLR3, TLR7, and TLR8 activation, it serves as a critical alternative to pseudouridine in vaccine platforms where specific translational kinetics or distinct immune evasion profiles are required [2].

Synthesis of Epitranscriptomic Reference Materials

As a direct precursor, 5-methyluridine is heavily procured by chemical suppliers and contract research organizations (CROs) to synthesize downstream epitranscriptomic markers, such as 5-formyluridine and 5-hydroxymethylcytidine. Its pre-installed C5-methyl group streamlines the synthetic route, making it highly processable for bulk phosphoramidite production [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

-1.6

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

4

Exact Mass

258.08518617 Da

Monoisotopic Mass

258.08518617 Da

Heavy Atom Count

18

Appearance

Solid powder

Melting Point

183 - 187 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

ZS1409014A

Other CAS

1463-10-1

Wikipedia

5-Methyluridine

Dates

Last modified: 08-15-2023
1. Tezuka, M., Chiba, Y., Okada, S., et al. Enhancement of antitumor activity of 5-fluorouracil by ribothymidine. J. Pharmacobiodyn. 9(8), 683-687 (1986).
2. Magni, G., Fioretti, E., Ipata, P.L., et al. Bakers' yeast uridine nucleosidase. Purification, composition, and physical and enzymatic properties. J. Biol. Chem. 250(1), 9-13 (1975).

Explore Compound Types